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molecular formula C12H9N3O B8663745 4-(Benzotriazol-2-yl)phenol

4-(Benzotriazol-2-yl)phenol

Cat. No. B8663745
M. Wt: 211.22 g/mol
InChI Key: GOISGGIEHSMSFC-UHFFFAOYSA-N
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Patent
US04065427

Procedure details

o-Nitroaniline (0.5 mole) was diazotized in the usual manner with concentrated hydrochloric acid (200 ml.) and sodium nitrite (0.5 mole). The clear diazonium solution was added slowly to a cold solution (0-5° C.) of phenol (0.5 mole) in 450 ml. of 10% sodium hydroxide. The mixture was stirred for 1 hour and compound A filtered out (60% yield). One-tenth mole of compound A was dissolved in 100 ml. of 2N NaOH. Zinc dust (30 g.) and sodium hydroxide (50 ml. of a 25% solution) were added slowly to the well-stirred solution to keep the temperature below 45° C. The mixture was then cooled to <30° C. and acidified with concentrated hydrochloric acid. After stirring for 2 hours, the precipitate was filtered. Recrystallization from ethanol-water gave p-(2H-benzotriazol-2-yl)phenol (B) in 90% yield (mp 216°-18° ). ##STR18##
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.[N:11]([O-])=O.[Na+].[C:15]1([OH:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[Na+]>Cl>[N:1]1[N:11]([C:18]2[CH:19]=[CH:20][C:15]([OH:21])=[CH:16][CH:17]=2)[N:6]=[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=12 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
compound A filtered out (60% yield)
DISSOLUTION
Type
DISSOLUTION
Details
One-tenth mole of compound A was dissolved in 100 ml
ADDITION
Type
ADDITION
Details
of a 25% solution) were added slowly to the well-stirred solution
CUSTOM
Type
CUSTOM
Details
the temperature below 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to <30° C.
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1N(N=C2C1C=CC=C2)C2=CC=C(C=C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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